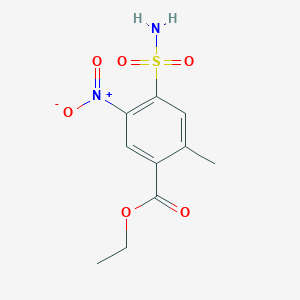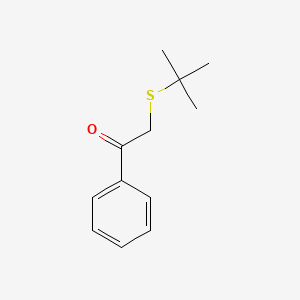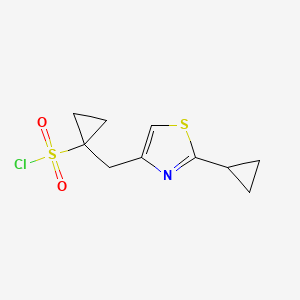![molecular formula C8H14ClNO3 B13525458 Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-amino-2-oxabicyclo[311]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique bicyclic structure, which includes an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride typically involves the following steps:
Formation of the Oxabicyclo Ring System: The initial step involves the formation of the oxabicyclo[3.1.1]heptane ring system through a Diels-Alder reaction between a suitable diene and dienophile.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and esters.
Applications De Recherche Scientifique
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo ring system provides a rigid framework that can enhance binding affinity and specificity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in fragment-based drug discovery.
Bicyclo[3.1.1]heptane derivatives: Studied for their high-energy density and low impact sensitivity.
Bicyclo[4.1.0]heptenes: Used as versatile synthetic platforms for producing various new compounds.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in multiple research domains.
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(3-8)6(9)4-12-8;/h5-6H,2-4,9H2,1H3;1H |
Clé InChI |
LLJQTOZUPGJJGK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)C(CO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)

![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)





![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
